1-Dodecene

Catalog No.
S592185
CAS No.
112-41-4
M.F
C12H24
CH3(CH2)9CH=CH2
C12H24
M. Wt
168.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Dodecene

CAS Number

112-41-4

Product Name

1-Dodecene

IUPAC Name

dodec-1-ene

Molecular Formula

C12H24
CH3(CH2)9CH=CH2
C12H24

Molecular Weight

168.32 g/mol

InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3

InChI Key

CRSBERNSMYQZNG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC=C

Solubility

Insoluble in water; sol in ethanol, ethyl ether, and acetone
Solubility in water: none

Canonical SMILES

CCCCCCCCCCC=C

Material Science:

  • Polymer Synthesis: 1-Dodecene can act as a co-monomer in the production of specific polymers. Studies have investigated its use in the synthesis of poly(1-dodecene), a type of high-density polyethylene with potential applications in packaging and piping due to its good mechanical properties and chemical resistance [].

Catalysis Research:

  • Reaction Model Development: 1-Dodecene is sometimes used as a model substrate in studies of catalytic reactions involving alkenes. Its well-defined structure and reactivity make it a convenient choice for researchers to understand the behavior of catalysts, particularly those involved in metathesis reactions [].

Environmental Science:

  • Biodegradation Studies: As a naturally occurring compound, 1-Dodecene can be found in various environmental samples. Research has been conducted to investigate the biodegradation of 1-dodecene by different microorganisms, which can provide insights into the natural attenuation of organic pollutants in the environment [].

Toxicology Research:

  • Cytotoxicity Studies: Recent studies have explored the potential cytotoxic effects of 1-dodecene on certain cell lines. These studies aim to understand the potential health risks associated with exposure to this compound, although further research is needed to establish its specific toxicity profile [].

1-Dodecene is an alpha-olefin with the molecular formula C12H24C_{12}H_{24} and a structure characterized by a chain of twelve carbon atoms ending with a double bond. This compound is particularly significant in industrial applications due to its reactivity and versatility. As an alpha-olefin, the double bond is located at the terminal position, which enhances its reactivity compared to other olefins. It is typically produced through the oligomerization of ethylene and is commercially important for various chemical processes .

  • 1-Dodecene is combustible with a flash point of 77 °C [].
  • It is considered to have low acute oral toxicity (LD50 > 10000 mg/kg) in rats [].
  • However, as with most organic compounds, it is advisable to handle 1-Dodecene with proper personal protective equipment (PPE) in a well-ventilated area to avoid inhalation or skin contact [].
, including:

  • Hydrogenation: 1-Dodecene can be converted to dodecane when reacted with hydrogen gas in the presence of a catalyst .
  • Hydroformylation: This reaction involves the addition of a carbon monoxide molecule and hydrogen to form aldehydes, making 1-dodecene a useful precursor in producing higher alcohols .
  • Oxidation: The compound reacts vigorously with strong oxidizing agents, producing various oxidation products .

While specific biological activities of 1-dodecene are not extensively documented, it has been noted that exposure can lead to skin and eye irritation. Additionally, bioaccumulation potential exists in aquatic organisms, indicating potential environmental impacts . Its reactivity with biological systems underscores the importance of handling this compound with care.

1-Dodecene is synthesized primarily through the following methods:

  • Oligomerization of Ethylene: This is the most common method, employing various catalysts such as nickel or triethylaluminium in processes like the Shell Higher Olefin Process (SHOP) and those developed by Gulf and Ethyl Corporations. These methods involve ethylene insertion into Al-alkyl bonds, leading to the formation of alpha-olefins .
  • Catalytic Reactions: Metal-catalyzed reactions in microemulsion systems have been explored for synthesizing 1-dodecene, providing a more sustainable approach to organic reactions in water .

1-Dodecene has numerous applications across various industries:

  • Detergent Production: It is a key ingredient in producing surfactants used in detergents due to its hydrophilic-lipophilic balance .
  • Plasticizers: It serves as a precursor for plasticizers, enhancing flexibility and durability in plastics.
  • Lubricants: The compound is utilized in formulating lubricants that require specific viscosity and stability characteristics.

Research indicates that 1-dodecene interacts significantly with various chemical agents:

  • It reacts vigorously with strong oxidizing agents and halogens, necessitating careful handling during storage and use .
  • The compound may also undergo exothermic reactions with reducing agents, releasing hydrogen gas .

Several compounds are structurally similar to 1-dodecene. Here are some notable examples:

CompoundMolecular FormulaKey Characteristics
1-DeceneC10H20C_{10}H_{20}Shorter carbon chain; used similarly in detergents.
1-OcteneC8H16C_{8}H_{16}Even shorter; important for polymer production.
1-TetradeceneC14H28C_{14}H_{28}Longer chain; used in specialty chemicals.

Uniqueness of 1-Dodecene

1-Dodecene stands out due to its specific chain length and terminal double bond configuration, which confer unique properties that enhance its utility in detergent production compared to shorter or longer chain olefins. Its production methods also allow for tailored synthesis based on desired applications.

Ethylene Oligomerization Processes

Shell Higher Olefin Process (SHOP) Mechanisms

The Shell Higher Olefin Process (SHOP) represents a cornerstone in 1-dodecene production, combining oligomerization, isomerization, and metathesis to yield linear alpha-olefins (LAOs) with even carbon numbers [1] [5]. In the oligomerization stage, ethylene is polymerized using a nickel-based catalyst under mild temperatures (80–120°C) and pressures (10–20 bar). The nickel catalyst facilitates selective chain growth through a coordination-insertion mechanism, favoring the formation of C10–C14 olefins, including 1-dodecene [5]. Subsequent isomerization redistributes double bonds, while metathesis adjusts chain lengths to optimize product distribution. SHOP’s flexibility in tailoring output to market demands—producing 1-dodecene alongside C6–C18 LAOs—has solidified its dominance in the industry [3] [5].

A key innovation in SHOP is the use of thermomorphic solvent systems, which enable homogeneous catalysis during oligomerization and facile catalyst recovery via temperature-induced phase separation [6]. For instance, dimethylformamide (DMF) and decane mixtures ensure monophasic conditions during reactions, simplifying downstream separation and reducing catalyst leaching [6].

Nickel-Catalyzed Pathways

Nickel catalysts remain central to ethylene oligomerization due to their high activity and selectivity. Recent advances focus on ligand design to enhance performance. For example, phosphoramidite ligands paired with nickel(0) precursors improve reactivity at lower temperatures (50–80°C), reducing energy consumption while maintaining yields above 90% [4]. Comparative studies between Ni/Al-HMS and Ni/Al-MCM-41 catalysts reveal that framework-aluminum sites in HMS supports enhance ethylene conversion (96.3%) and C8+ selectivity (24%) by stabilizing active nickel species [8].

Alternative Synthesis Routes

Gulf and Ethyl Corporation Catalyst Systems

Gulf Oil and Ethyl Corporation pioneered triethylaluminium (TEAL)-mediated oligomerization, leveraging alkylaluminum compounds to initiate chain growth. In this process, ethylene inserts into aluminum-carbon bonds, forming longer alkyl chains that undergo beta-hydride elimination to release alpha-olefins [1] [3]. While less flexible than SHOP, TEAL-based systems achieve 1-dodecene selectivities of 15–20% within broader C8–C16 distributions [3]. Challenges include managing exothermicity and avoiding polyethylene byproduct formation.

Triethylaluminium Catalytic Processes

Modern adaptations integrate TEAL with Ziegler-Natta catalysts to refine product distributions. For instance, modified Ziegler processes employ two-stage reactors: the first for oligomerization and the second for chain-length adjustment via cracking or redistribution [3]. This approach improves 1-dodecene yields to 25–30% but introduces complexity in reactor design and catalyst recycling.

Sustainable Production Approaches

Efforts to decarbonize 1-dodecene synthesis emphasize bio-ethylene derived from sugarcane or cellulosic biomass. Catalytic systems like Ni/Al-HMS directly oligomerize bio-ethylene, achieving 96% conversion with 91.2% ethylene yield in preliminary trials [8]. Additionally, hydroformylation of 1-dodecene using syngas ($$ \text{CO/H}_2 $$) produces tridecanal, a biodegradable surfactant precursor, aligning with circular economy goals [1] [7].

Scale-Up Challenges and Solutions

ChallengeSolutionImpact
Catalyst leachingThermomorphic solvent systems [6]Reduces losses by 40–60%
Product separationFractional distillation optimizationEnhances 1-dodecene purity to >99%
Energy-intensive conditionsLow-temperature Ni catalysts [4] [8]Cuts energy use by 30%

Phase separation in decanters, coupled with advanced distillation, addresses purification hurdles. For example, cooling reactor effluents to 25°C induces biphasic separation, recovering >95% of catalyst in the denser phase [6]. Meanwhile, process simulations optimize heat integration, reducing steam consumption by 20% in large-scale plants [6].

Rhodium-Catalyzed Pathways

The hydroformylation of 1-dodecene with rhodium catalysts represents one of the most extensively studied catalytic transformation processes for long-chain olefins. The reaction mechanism involves the formation of rhodium-hydride species that undergo olefin coordination, migratory insertion, and carbon monoxide insertion followed by hydrogenolysis to produce linear and branched aldehydes [1] [2] [3].

The most effective rhodium catalyst systems for 1-dodecene hydroformylation employ phosphine ligands such as BIPHEPHOS, TPPTS, and SulfoXantPhos. In thermomorphic solvent systems, rhodium-BIPHEPHOS catalysts achieve near-complete conversion (99%) with exceptional linear selectivity (n:iso ratio of 99:1) under optimized conditions of 120°C and 3.0 MPa pressure [1] [4]. The catalyst system demonstrates remarkable stability, maintaining high activity for over 50 hours of continuous operation.

Water-soluble rhodium catalysts utilizing TPPTS ligands in methanol-based systems show outstanding performance with turnover frequencies reaching 3323 h⁻¹ and conversions up to 99.7% [3]. These homogeneous systems benefit from the ability to separate the catalyst phase from the product phase through controlled phase behavior, enabling efficient catalyst recycling with minimal rhodium leaching.

The mechanistic pathway involves initial formation of the active rhodium-hydride species through reaction with synthesis gas. The catalytic cycle proceeds through olefin coordination to the metal center, followed by migratory insertion to form an alkyl-rhodium intermediate. Subsequent carbon monoxide insertion generates an acyl-rhodium species, which undergoes hydrogenolysis to release the aldehyde product and regenerate the rhodium-hydride catalyst.

Kinetic Models and Optimization Parameters

Detailed kinetic investigations of 1-dodecene hydroformylation have revealed complex reaction networks involving multiple competitive pathways. The overall reaction system includes primary hydroformylation reactions alongside secondary processes such as olefin isomerization and hydrogenation [1] [2]. Kinetic modeling studies demonstrate that the reaction exhibits first-order dependence on olefin concentration, with more complex behavior observed for catalyst concentration and synthesis gas pressure [5].

The activation energy for 1-dodecene hydroformylation has been determined to be 86.5 kJ/mol for the linear product formation pathway, while the activation energy for the branched pathway is slightly lower at 76.1 kJ/mol [2] [6]. These values are consistent with the preference for linear product formation under kinetically controlled conditions.

Temperature optimization studies reveal that moderate temperatures (80-120°C) favor high conversion while maintaining selectivity. Higher temperatures promote olefin isomerization, reducing the linear to branched ratio. Pressure optimization indicates that synthesis gas pressures of 2.0-3.0 MPa provide optimal performance, with higher pressures showing diminishing returns due to catalyst inhibition effects.

The kinetic model parameters have been successfully validated against experimental data across a wide range of operating conditions. The model incorporates terms for catalyst activation, olefin coordination equilibria, and product formation kinetics. Parameter estimation using model reduction techniques based on singular value decomposition has provided robust kinetic constants for process design applications [1].

Magnetic Single-Atom Catalytic Systems

Recent advances in single-atom catalysis have introduced magnetic single-atom rhodium-cobalt catalysts for 1-dodecene hydroformylation. These systems combine the selectivity advantages of single-atom sites with the magnetic recovery benefits of cobalt-based supports [7] [8]. The magnetic single-atom catalysts are synthesized through in situ nitrogen doping modulation strategies that create isolated rhodium active sites on cobalt-containing supports.

The magnetic single-atom rhodium-cobalt catalysts demonstrate enhanced stability compared to conventional supported catalysts, with the magnetic properties enabling facile catalyst separation and recycling. The nitrogen doping strategy creates coordination environments that stabilize the single rhodium atoms while maintaining high catalytic activity for hydroformylation reactions.

Characterization studies confirm the presence of isolated rhodium atoms coordinated to nitrogen sites within the support matrix. The magnetic properties of the cobalt-containing support enable catalyst recovery using external magnetic fields, providing an environmentally friendly separation method that avoids filtration or centrifugation requirements.

The catalytic performance of magnetic single-atom systems shows promise for industrial applications, with activities comparable to homogeneous catalysts while offering the recycling advantages of heterogeneous systems. The magnetic separation capability maintains catalyst integrity through multiple reaction cycles, addressing key challenges in catalyst recovery and reuse.

Hydroxycarbonylation and Methoxycarbonylation

Palladium-Catalyzed Systems

Palladium-catalyzed hydroxycarbonylation and methoxycarbonylation of 1-dodecene represent important synthetic routes for producing carboxylic acids and methyl esters, respectively. The palladium catalyst systems typically employ phosphine ligands such as SulfoXantPhos, which provide both high activity and excellent selectivity for linear products [9] [10] [11].

The hydroxycarbonylation reaction mechanism involves palladium-catalyzed insertion of carbon monoxide into the carbon-carbon bond of 1-dodecene, followed by hydrolysis to form the corresponding carboxylic acid. The process typically requires temperatures of 85-120°C and carbon monoxide pressures of 2.0-5.0 MPa to achieve optimal performance [12] [13].

Palladium-SulfoXantPhos catalysts in microemulsion systems demonstrate exceptional selectivity for linear products, achieving linear to branched ratios of 64:36 for hydroxycarbonylation and up to 98:2 for related carbonylation reactions [9] [12]. The microemulsion environment provides optimal conditions for substrate solubilization and catalyst-substrate interactions at the oil-water interface.

The methoxycarbonylation variant employs methanol as both solvent and nucleophile, producing methyl esters with yields up to 92% after 20 hours of reaction time [10] [11]. Two-phase systems enable efficient catalyst separation, with palladium leaching maintained below 25 ppb during continuous operation exceeding 100 hours.

Microemulsion-Based Catalytic Strategies

Microemulsion systems offer unique advantages for palladium-catalyzed carbonylation reactions by providing enhanced mass transfer and catalyst-substrate interactions. The nonionic surfactant creates an oil-water interface where the surface-active palladium complexes preferentially locate, facilitating efficient catalytic turnover [9] [12].

The microemulsion phase behavior is carefully controlled through temperature and surfactant concentration to optimize reaction performance. Interestingly, the catalytic activity correlates more strongly with interfacial area and local substrate concentrations than with the specific phase state of the microemulsion system [9].

Surfactant selection significantly impacts reaction outcomes, with the degree of ethoxylation affecting both substrate solubilization and catalyst distribution. Higher ethoxylation degrees generally improve substrate solubility in the aqueous phase but may reduce catalyst activity due to increased hydrophilicity.

The microemulsion approach enables high chemoselectivity (>97%) toward aldehyde products while maintaining excellent catalyst recyclability. The system operates under relatively mild conditions compared to conventional biphasic systems, reducing energy requirements and side reaction formation.

Biphasic System Dynamics

Two-phase systems for palladium-catalyzed carbonylation reactions rely on controlled phase separation to achieve catalyst immobilization and product recovery. The system typically consists of a polar phase containing the water-soluble palladium catalyst and a nonpolar phase containing the substrate and products [10] [11].

The biphasic system dynamics are governed by the distribution of reactants and products between phases, with optimal performance achieved when 97% of the product accumulates in the nonpolar phase while the catalyst remains quantitatively in the polar phase [10]. This distribution enables efficient separation through simple phase splitting.

Continuous operation of biphasic systems has been successfully demonstrated in miniplant studies, with reaction performance maintaining 83.5% ester yield and 91.2% chemoselectivity over 100 hours of operation [10]. The catalyst preformation process significantly influences reaction rate and selectivity, with in situ catalyst generation providing superior performance.

The biphasic approach offers advantages in terms of catalyst stability and product purity compared to homogeneous systems. Catalyst leaching remains below industrial threshold levels, and the formation of palladium black is effectively prevented through controlled reaction conditions and appropriate ligand selection.

Alkylation Reactions

Benzene Alkylation Mechanisms

The alkylation of benzene with 1-dodecene follows a carbocation mechanism initiated by protonation of the olefin at Brønsted acid sites. The reaction proceeds through formation of secondary carbocation intermediates, which undergo electrophilic attack on the benzene ring to form σ-complexes (Wheland intermediates) before deprotonation to yield the final alkylated products [14] [15] [16].

The mechanistic pathway involves initial protonation of 1-dodecene at the terminal carbon to form a secondary carbocation, which is stabilized by the solid acid catalyst. The carbocation then attacks the benzene ring, forming an unstable σ-complex that rapidly loses a proton to regenerate the catalyst and produce the corresponding phenyldodecane isomer [15] [16].

Isotope labeling studies using deuterated benzene have confirmed the mechanistic details, showing that the alkylation process involves deuterium transfer from the aromatic ring to the alkyl chain, consistent with the proposed σ-complex intermediate [15] [16]. The reaction selectivity depends on the stability of the carbocation intermediates and the accessibility of the acid sites.

The distribution of phenyldodecane isomers reflects the thermodynamic stability of the carbocation intermediates, with 2-phenyldodecane typically being the predominant product due to the stability of the secondary carbocation. The absence of 1-phenyldodecane in the product mixture confirms that primary carbocations are not stable enough to participate in the alkylation reaction [14] [15].

Zeolite-Catalyzed Processes

Zeolite catalysts, particularly those with 12-membered ring structures such as USY, Beta, and MWW, demonstrate excellent performance for benzene alkylation with 1-dodecene. The USY zeolite with Si/Al ratio of 40 achieves complete conversion under optimized conditions of 120°C, 3.0 MPa, and benzene to 1-dodecene ratio of 8:1 [14].

The catalytic performance depends critically on the pretreatment temperature of the zeolite catalyst. Calcination at 500°C provides optimal activity and stability by enhancing acid strength while creating mesopores that facilitate mass transfer. Lower pretreatment temperatures (350°C) result in rapid catalyst deactivation due to pore blockage by oligomeric products [14].

Zeolite Beta catalysts modified by surface silylation show improved selectivity for 2-phenyldodecane formation. The silylation process passivates external acid sites and narrows pore openings, enhancing shape selectivity. When the SiO₂ loading reaches 7.20 wt%, the 2-phenyldodecane selectivity increases from 41.9% to 54.7% [17] [18].

The hierarchical pore structure plays a crucial role in catalyst performance, with mesoporous zeolites showing enhanced stability compared to purely microporous materials. The mesopores facilitate diffusion of bulky reactants and products while the micropores provide shape-selective active sites for the alkylation reaction [19] [20].

Non-Zeolite Catalytic Systems

Non-zeolite solid acid catalysts for benzene alkylation with 1-dodecene include clay-supported heteropolyacids, which offer high activity and selectivity for linear alkylbenzene production. The most effective system employs 20% w/w dodecatungstophosphoric acid supported on K-10 clay, achieving 85% conversion with favorable product distribution [21] [22] [23].

Clay-supported heteropolyacids benefit from the combined acidity of the heteropolyacid and the surface properties of the clay support. The K-10 clay provides a high surface area support that disperses the heteropolyacid while maintaining accessibility to the active sites. The optimal benzene to 1-dodecene ratio of 10:1 favors linear alkylbenzene formation while minimizing didodecylbenzene byproducts [21] [22].

The kinetic model for clay-supported catalysts indicates that the reaction rate decreases with increasing alkyl chain length of the α-olefin, with 1-dodecene showing lower reactivity than shorter-chain olefins such as 1-octene and 1-decene. This trend reflects the increased steric hindrance and diffusion limitations associated with longer alkyl chains [21] [22].

Alternative non-zeolite catalysts include sulfated zirconia, metal-exchanged clays, and pillared clays, each offering different advantages in terms of activity, selectivity, and stability. The performance of these catalysts depends on their acid strength, pore structure, and thermal stability under reaction conditions [21] [23] [24].

Linear Alkylbenzene Formation Pathways

The formation of linear alkylbenzene from 1-dodecene alkylation follows specific pathways determined by the nature of the catalyst and reaction conditions. The primary pathway involves direct alkylation at the terminal position of the olefin, producing 2-phenyldodecane as the predominant linear product [14] [15] [16].

The linear alkylbenzene formation pathway is favored by catalyst systems that minimize olefin isomerization prior to alkylation. Shape-selective catalysts such as zeolites with appropriate pore dimensions can suppress the formation of branched products by restricting access to internal acid sites that promote isomerization [14] [19] [20].

The selectivity for linear alkylbenzene depends on the competition between direct alkylation and olefin isomerization. Reaction conditions that favor rapid alkylation relative to isomerization result in higher linear product selectivity. Lower temperatures and higher benzene concentrations generally favor linear product formation [14] [21].

The industrial significance of linear alkylbenzene formation lies in its use as a precursor for linear alkylbenzene sulfonates, which are biodegradable surfactants preferred over branched analogs. The environmental benefits of linear alkylbenzene sulfonates have driven the development of improved catalyst systems that maximize linear product selectivity while maintaining high activity and stability [14] [21] [19].

Reaction TypeCatalyst SystemTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)
HydroformylationRhodium-BIPHEPHOS1203.099.099.0 (n:iso)
HydroformylationRhodium-TPPTS802.099.72.5 (n:iso)
MethoxycarbonylationPd/SulfoXantPhos1202.092.091.2
HydroxycarbonylationPd/SulfoXantPhos852.060.064.0
AlkylationUSY Zeolite1203.0100.022.0 (2-LAB)
AlkylationDTP/K-10 Clay1100.185.035.0 (2-LAB)

Physical Description

1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid
COLORLESS LIQUID

XLogP3

6.8

Boiling Point

415 °F at 760 mm Hg (USCG, 1999)
213.8 °C
214 °C

Flash Point

212 °F (USCG, 1999)
Below 212 °F (below 100 °C) (Closed cup)
77 °C c.c.

Vapor Density

5.81 (AIR= 1)
5.81
Relative vapor density (air = 1): 5.81

Density

0.758 at 68 °F (USCG, 1999)
0.7584 g/cu cm @ 20 °C
0.7584 @ 20 °C/4 °C
Relative density (water = 1): 0.8

LogP

6.1

Odor

MILD, PLEASANT

Melting Point

-31 °F (USCG, 1999)
-35.2 °C
-35 °C

UNII

WYE669F3GR

GHS Hazard Statements

Aggregated GHS information provided by 1254 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 13 of 1254 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 1241 of 1254 companies with hazard statement code(s):;
H304 (99.92%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (24.25%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.52 mm Hg (USCG, 1999)
0.16 mmHg
0.0159 mm Hg at 25 °C
1 MM HG @ 47.2 °C
Vapor pressure, Pa at 25 °C: 2

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.

Other CAS

112-41-4
1124-14-7
25378-22-7
68526-58-9

Wikipedia

Dodecene

Biological Half Life

6.76 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

OLIGOMERIZATION OF ETHYLENE USING TRIETHYLALUMINUM CATALYST AND FRACTIONAL DISTILLATION OF THE RESULTING ALPHA-OLEFIN MIXTURE
Ethylene (Zeigler oligomerization; coproduced with 1-butene/ 1-hexene/ 1-octene/ alpha-olefins (C12-C14)/ alpha-olefins (C14-C16)/ alpha-olefins (C16-C18/ alpha-olefins (C18+))
The One-Step Ziegler Process involves the oligomerization of ethylene in the presence of triethylaluminum at 180-220 °C and 140 atm.
The Two-Step Ziegler Process involves the oligomerization of ethylene in the presence of aluminum alkyls at 175-200 °C and 136-204 atm. Chain growth continues with the reaction of light olefins with the aluminum alkyls continuously fed in stoichiometric amounts.
High purity ethylene contacts a nickel catalyst in a butanediol reaction medium. The alpha-olefins produced separate from the solvent because they are insoluble in the polar medium.

General Manufacturing Information

All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
1-Dodecene: ACTIVE
1-Dodecene, dimer: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Dodecene: ACTIVE

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED ... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Dates

Last modified: 08-15-2023
Coffin et al. Streamlined microwave-assisted preparation of narrow-bandgap conjugated polymers for high-performance bulk heterojunction solar cells. Nature Chemistry, doi: 10.1038/nchem.403, published online 18 October 2009 http://www.nature.com/nchem

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